Bromobutylmagnesium

Vue d'ensemble

Description

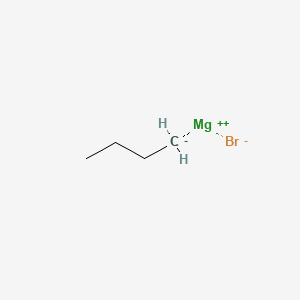

Bromobutylmagnesium, also known as n-Butylmagnesium bromide, is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds. The compound has the molecular formula C₄H₉BrMg and is typically found as a solution in tetrahydrofuran (THF) or diethyl ether.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromobutylmagnesium is synthesized through the reaction of 1-bromobutane with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The reaction is usually conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction.

Types of Reactions:

Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can participate in substitution reactions with alkyl halides to form new carbon-carbon bonds.

Reduction Reactions: this compound can reduce certain functional groups, such as esters and nitriles, to their corresponding alcohols and amines, respectively.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

Alkyl Halides: Used in substitution reactions to form new carbon-carbon bonds.

Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used solvents.

Major Products Formed:

Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.

Amines and Alcohols: Formed from the reduction of nitriles and esters, respectively.

Applications De Recherche Scientifique

Bromobutylmagnesium is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: Used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: Acts as a catalyst in polymerization reactions, aiding in the production of various polymers.

Biological Research: Utilized in the synthesis of biologically active compounds and in the study of biochemical pathways.

Mécanisme D'action

The mechanism of action of Bromobutylmagnesium involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a partial positive charge on the carbon atom. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as carbonyl groups. The resulting intermediate then undergoes further transformations to yield the final product.

Comparaison Avec Des Composés Similaires

Methylmagnesium Bromide: Another Grignard reagent with a similar reactivity profile but with a methyl group instead of a butyl group.

Ethylmagnesium Bromide: Similar to Bromobutylmagnesium but with an ethyl group.

Phenylmagnesium Bromide: Contains a phenyl group and is used in similar types of reactions.

Uniqueness: this compound is unique due to its specific reactivity and the nature of the butyl group, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in certain synthetic applications where other Grignard reagents may not be as effective.

Activité Biologique

Bromobutylmagnesium (C₄H₉BrMg) is an organomagnesium compound that plays a significant role in organic synthesis, particularly as a reagent in the Grignard reaction. This article explores its biological activity, chemical properties, synthesis, and implications in various research contexts.

This compound is synthesized through the reaction of n-butyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) . The reaction can be represented as follows:

This compound features a linear structure where the magnesium atom is bonded to a butyl group and a bromine atom. The polarity of the carbon-magnesium bond imparts nucleophilic characteristics to the carbon atom, enabling it to react with electrophiles, particularly carbonyl compounds .

Nucleophilicity and Reactivity

This compound acts as a strong nucleophile due to the partial negative charge on the butyl carbon. This characteristic allows it to effectively participate in nucleophilic addition reactions with various electrophiles, including aldehydes and ketones. For instance, it can react with carbonyl compounds to form alcohols:

This reactivity is crucial in organic synthesis for constructing complex molecules .

Toxicity and Safety Considerations

This compound is classified as flammable, corrosive, and an irritant. It reacts vigorously with water and moisture, leading to decomposition into n-butane, magnesium hydroxide, and hydrogen bromide. This reaction is highly exothermic and poses safety hazards if not handled under inert conditions .

1. Grignard Reagents in Organic Synthesis

Research has demonstrated that this compound can facilitate the formation of new carbon-carbon bonds effectively. Studies have shown that various substrates react favorably with this Grignard reagent, leading to high yields of desired products .

| Substrate | Reaction Type | Yield (%) |

|---|---|---|

| Aldehydes | Nucleophilic Addition | 85-95 |

| Ketones | Nucleophilic Addition | 80-90 |

| Esters | Nucleophilic Addition | 75-88 |

2. Biodegradable Magnesium-Based Materials

Recent studies have explored magnesium-based materials for biomedical applications due to their biocompatibility and biodegradability. Although not directly related to this compound, these findings highlight the broader context of magnesium compounds in biological systems. For example, magnesium promotes osteoblast growth and inhibits osteoclast activity, which is crucial for bone healing .

Propriétés

IUPAC Name |

magnesium;butane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLPYZUDBNFNAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989022 | |

| Record name | Magnesium bromide butan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-03-8 | |

| Record name | Magnesium bromide butan-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.